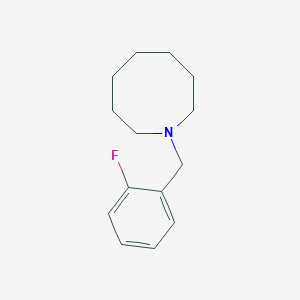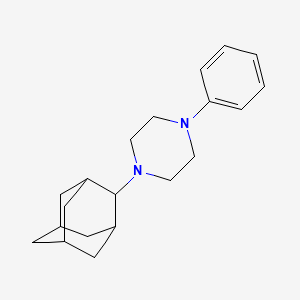![molecular formula C21H18BrClN2O3S B6118114 N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B6118114.png)
N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide, commonly known as BPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPG belongs to the class of sulfonamide-based compounds and has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of BPG is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BPG has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell differentiation. BPG has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cell signaling pathways. Furthermore, BPG has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation.
Biochemical and Physiological Effects
BPG has been found to have various biochemical and physiological effects. BPG has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the production of cytokines and chemokines. Furthermore, BPG has been found to have antimicrobial properties against various bacteria and fungi. BPG has also been shown to reduce inflammation by inhibiting the activity of COX-2 and other enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BPG has several advantages as a research tool. BPG is a potent inhibitor of HDACs, PTPs, and COX-2, making it a valuable tool for studying these enzymes and their role in various diseases. Furthermore, BPG has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a versatile compound for studying various diseases. However, BPG also has some limitations as a research tool. BPG is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Furthermore, BPG has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.
Orientations Futures
BPG has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. One possible direction is to study the effects of BPG on epigenetic modifications, such as DNA methylation and histone acetylation. Another direction is to study the effects of BPG on immune cells, such as T cells and macrophages, and their role in inflammation and cancer. Furthermore, more research is needed to determine the safety and efficacy of BPG in animal models and clinical trials. Overall, BPG has the potential to be a valuable therapeutic agent for various diseases, and more research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of BPG involves a multi-step process that includes the reaction of 2-bromobenzylamine with 4-chlorobenzenesulfonyl chloride to form N-(2-bromobenzyl)-4-chlorobenzenesulfonamide. This intermediate compound is then reacted with glycine to form N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide. The synthesis of BPG has been optimized to improve yield and purity, and various methods have been developed to produce BPG in large quantities.
Applications De Recherche Scientifique
BPG has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that BPG has anti-inflammatory, anti-cancer, and anti-microbial properties. BPG has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPG has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Furthermore, BPG has been found to have antimicrobial properties against various bacteria and fungi.
Propriétés
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3S/c22-19-8-4-5-9-20(19)24-21(26)15-25(14-16-6-2-1-3-7-16)29(27,28)18-12-10-17(23)11-13-18/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQACSJYQOBZDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B6118036.png)
![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
![1,5-dimethyl-9-oxo-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B6118054.png)

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6118073.png)
![(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6118091.png)
![N-(2,4-dimethylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6118098.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6118106.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B6118111.png)


![7-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6118135.png)